molecular formula C17H15NO3 B15195412 7,8-Dimethoxy-10,11-dihydrophenanthro(2,1-d)isoxazole CAS No. 57595-85-4

7,8-Dimethoxy-10,11-dihydrophenanthro(2,1-d)isoxazole

Cat. No.: B15195412
CAS No.: 57595-85-4
M. Wt: 281.30 g/mol
InChI Key: SGHKGRHEEDBJDL-UHFFFAOYSA-N
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Preparation Methods

The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

7,8-Dimethoxy-10,11-dihydrophenanthro(2,1-d)isoxazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,8-Dimethoxy-10,11-dihydrophenanthro(2,1-d)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-10,11-dihydrophenanthro(2,1-d)isoxazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 7,8-Dimethoxy-10,11-dihydrophenanthro(2,1-d)isoxazole include other isoxazole derivatives. These compounds share a common isoxazole ring but differ in their substituents, leading to variations in their biological activities and chemical properties

Properties

CAS No.

57595-85-4

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

7,8-dimethoxy-10,11-dihydronaphtho[1,2-g][1,2]benzoxazole

InChI

InChI=1S/C17H15NO3/c1-19-15-7-10-3-6-13-12(14(10)8-16(15)20-2)5-4-11-9-18-21-17(11)13/h3,6-9H,4-5H2,1-2H3

InChI Key

SGHKGRHEEDBJDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3=C(C=CC2=C1)C4=C(CC3)C=NO4)OC

Origin of Product

United States

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